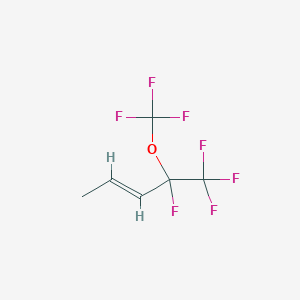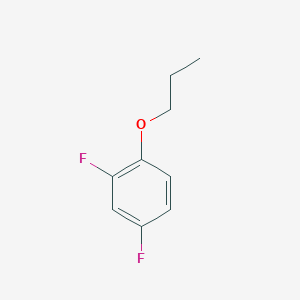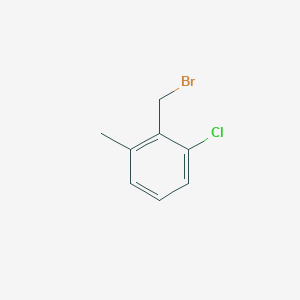
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene
Vue d'ensemble
Description
“(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene” is likely a fluorinated organic compound with a double bond (indicated by “ene”) and a trifluoromethoxy group attached to it . The “(E)” denotes the geometry of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of fluorine atoms and the trifluoromethoxy group into a pent-2-ene molecule . This could potentially be achieved through various fluorination techniques and subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a five-carbon chain with a double bond between the second and third carbons . Four of the hydrogens in the molecule are replaced with fluorine atoms, and one of the hydrogens is replaced with a trifluoromethoxy group .Chemical Reactions Analysis
As an alkene, this compound would likely undergo reactions typical of alkenes, such as addition reactions . The presence of fluorine atoms and the trifluoromethoxy group could influence the reactivity and selectivity of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of fluorine atoms and the trifluoromethoxy group . It would likely have a higher molecular weight than pent-2-ene due to the additional fluorine atoms .Applications De Recherche Scientifique
Ene Reactions
- Ene Reactions and Hydroxylamine Formation: (E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene is involved in ene reactions, leading to the formation of N-alkenyl-N-trifluoromethylhydroxylamines. These reactions involve the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen. Such reactions are key in synthesizing various nitrogen-based compounds (Barlow, Haszeldine, & Murray, 1980).
Nucleophilic Reactions
- Nucleophilic Reactions with Mono- and Bidentate Nucleophiles: This compound reacts with a range of monoand bidentate nucleophiles to give partially fluorinated products, demonstrating its versatility in chemical synthesis. The position of attack is nucleophile-dependent, indicating a certain selectivity in these reactions (Coe & Ray, 1998).
Synthesis of Heterocyclic Compounds
- Synthesis of N-unsubstituted Dewar Pyrrole: It's used in the synthesis of N-unsubstituted Dewar pyrrole, a heterocyclic compound. This synthesis involves a complex series of reactions, highlighting the compound's role in the formation of specialized organic structures (Kobayashi, Ando, & Kumadaki, 1978).
Fluorination Studies
- Gas-Phase Fluorination of Hexafluoropropene Trimers: The compound plays a significant role in the direct gas-phase fluorination studies of hexafluoropropene trimers. These studies are crucial for understanding and developing new fluorination methods (Novikova, Zakharov, & Denisov, 1992).
Spin Resonance Studies
- Electron Spin Resonance Studies of Cyclization: It's studied for its regioselectivity in the ring closure of protonated and unprotonated radicals. These studies are important for understanding the behavior of radical species in organic reactions (Bloodworth, Davies, & Hay-Motherwell, 1988).
Fluorinated Material Development
- Development of Highly Fluorinated Styrene-Based Materials: The compound contributes to the creation of fluorinated styrene-based materials, emphasizing its importance in the development of advanced materials with specific properties (Borkar et al., 2004).
Medicinal Chemistry Applications
- Use in Medicinal Chemistry: While the main compound itself is not directly applied, its derivatives, particularly those with the trifluoromethoxy group, find significant application in medicinal chemistry, particularly in various pharmaceuticals (Jeschke, Baston, & Leroux, 2007).
Photoreaction Studies
- Photoreaction Studies in Organometallic Chemistry: It's involved in photoreaction studies, as demonstrated in the synthesis and analysis of compounds like disiloxane, which is critical for understanding light-induced chemical reactions (Kano et al., 2003).
Environmental Fate and Bioremediation
- Role in Microbial Defluorination of PFASs: The compound plays a crucial role in the microbial cleavage of carbon-fluorine bonds in per- and polyfluoroalkyl substances (PFASs). This understanding is vital for environmental fate and bioremediation strategies of persistent pollutants (Yu et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c1-2-3-4(7,5(8,9)10)14-6(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBROQGCPQVGHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230028 | |
| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261760-19-4 | |
| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime](/img/structure/B3041062.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide](/img/structure/B3041063.png)


![4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane](/img/structure/B3041071.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041072.png)
![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)


![3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041080.png)
![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)
![2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041083.png)
![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)
![2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol](/img/structure/B3041085.png)